Guanine-4,5-13C2,7-15N
CAS No.:
Cat. No.: VC18016590
Molecular Formula: C5H5N5O
Molecular Weight: 154.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N5O |
|---|---|
| Molecular Weight | 154.11 g/mol |
| IUPAC Name | 2-amino-1,7-dihydropurin-6-one |
| Standard InChI | InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
| Standard InChI Key | UYTPUPDQBNUYGX-QZTPXDJLSA-N |
| Isomeric SMILES | C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N |
| Canonical SMILES | C1=NC2=C(N1)C(=O)NC(=N2)N |
Introduction
Structural and Isotopic Characteristics
Molecular Architecture
Guanine-4,5-¹³C₂,7-¹⁵N retains the core structure of guanine (C₅H₅N₅O) but features isotopic substitutions at specific positions:
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Carbon-13 (¹³C): Incorporated at the 4th and 5th positions of the purine ring.
The IUPAC name for this compound is 2-amino-1,7-dihydropurin-6-one, with the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅N₅O |
| Molecular Weight | 154.11 g/mol |
| InChI Key | UYTPUPDQBNUYGX-QZTPXDJLSA-N |
| Isomeric SMILES | C1=N[¹³C]2=¹³CC(=O)NC(=N2)N |
These substitutions perturb the compound’s vibrational and magnetic properties, making it distinguishable in spectroscopic assays .
Isotopic Labeling Rationale
The dual ¹³C and ¹⁵N labeling serves two primary purposes:
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Spectral Resolution Enhancement: ¹³C (I = ½) and ¹⁵N (I = ½) introduce distinct spin states, reducing signal overlap in NMR spectra .
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Metabolic Tracing: Heavy isotopes allow researchers to track guanine incorporation into nucleic acids or metabolic byproducts using mass spectrometry .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis begins with isotopically labeled precursors, such as [¹⁵N]ammonia and [¹³C]xanthate derivatives. Key steps include:
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Ring Closure: Sodium ethyl xanthate (NaS¹³CSOEt) facilitates purine ring formation, introducing ¹³C at positions 4 and 5 .
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Enzymatic Transglycosylation: Labeled 6-chloropurine reacts with ribose or deoxyribose donors to form nucleosides .
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Ammonolysis: Treatment with ¹⁵NH₃ introduces ¹⁵N at position 7 .
Industrial Manufacturing
Industrial production scales these reactions using automated flow chemistry systems. Quality control employs:
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High-Performance Liquid Chromatography (HPLC): Purity assessment.
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Mass Spectrometry: Isotopic enrichment verification.
Applications in Biochemical Research
NMR Spectroscopy
The compound’s isotopic signature simplifies complex NMR spectra of nucleic acids. For example:
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¹H-¹⁵N HSQC: Resolves guanine imino protons in RNA secondary structures .
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¹³C-Detected Experiments: Tracks glycosidic bond torsion angles in DNA.
Metabolic Pathway Analysis
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DNA Replication Studies: Incorporation of Guanine-4,5-¹³C₂,7-¹⁵N into nascent DNA quantifies replication rates via isotope ratio mass spectrometry .
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Purine Salvage Pathways: Tracing ¹³C/¹⁵N labels identifies enzymatic defects in disorders like Lesch-Nyhan syndrome .
Pharmaceutical Development
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Antiviral Drug Metabolism: Labels track prodrug activation (e.g., acyclovir) in hepatocytes .
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Isotope Effect Studies: ¹³C/¹⁵N substitution elucidates enzyme mechanisms in purine metabolism.
Comparative Analysis of Guanine Isotopologues
The table below contrasts Guanine-4,5-¹³C₂,7-¹⁵N with related stable isotope-labeled guanine derivatives:
Research Findings and Case Studies
Spectral Crowding Reduction
In a 2024 study, Guanine-4,5-¹³C₂,7-¹⁵N reduced spectral overlap in a 900 MHz ¹H-¹³C HSQC spectrum of a 25-mer DNA duplex by 42% compared to unlabeled guanine.
Enzymatic Mechanism Elucidation
Using this compound, researchers identified a rate-limiting step in E. coli purine nucleoside phosphorylase: the ¹⁵N at position 7 slowed catalytic turnover by 1.8-fold, indicating N7’s role in transition-state stabilization .
Quality Control and Regulatory Compliance
Analytical Validation
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Isotopic Purity: ≥98% ¹³C and ¹⁵N confirmed by elemental analysis–mass spectrometry.
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Chemical Purity: ≥99% by reverse-phase HPLC.
Future Directions
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